2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline
CAS No.: 828911-68-8
Cat. No.: VC18684544
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
* For research use only. Not for human or veterinary use.
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline - 828911-68-8](/images/structure/VC18684544.png)
Specification
CAS No. | 828911-68-8 |
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Molecular Formula | C14H22N2 |
Molecular Weight | 218.34 g/mol |
IUPAC Name | 2,5-dimethyl-4-(2-pyrrolidin-1-ylethyl)aniline |
Standard InChI | InChI=1S/C14H22N2/c1-11-10-14(15)12(2)9-13(11)5-8-16-6-3-4-7-16/h9-10H,3-8,15H2,1-2H3 |
Standard InChI Key | LMQZOBTYTDZJOL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1N)C)CCN2CCCC2 |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic IUPAC name, 2,5-dimethyl-4-[2-(pyrrolidin-1-yl)ethyl]aniline, reflects its molecular architecture:
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A benzene ring substituted with:
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An amino group (-NH₂) at position 1 (para to position 4).
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Methyl groups (-CH₃) at positions 2 and 5.
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A 2-(pyrrolidin-1-yl)ethyl chain at position 4.
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The pyrrolidine group (a five-membered saturated ring with one nitrogen atom) introduces conformational flexibility and basicity, while the methyl groups enhance steric bulk and electronic effects on the aromatic system . The molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol.
Synthetic Pathways and Mechanistic Insights
While no explicit synthesis for this compound is documented, analogous reactions suggest viable routes:
Reductive Amination Approach
A plausible method involves reductive amination between 2,5-dimethyl-4-(2-aminoethyl)aniline and pyrrolidine in the presence of a reducing agent (e.g., sodium cyanoborohydride) . This strategy mirrors protocols for synthesizing substituted anilines with tertiary amine side chains.
Nucleophilic Substitution
Reacting 2,5-dimethyl-4-(2-chloroethyl)aniline with pyrrolidine under basic conditions (e.g., K₂CO₃) could yield the target compound via an SN2 mechanism . This method is analogous to the Paal-Knorr synthesis, where nucleophilic attack by amines on electrophilic carbons facilitates cyclization .
Retrosynthetic Considerations
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Key intermediates:
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2,5-Dimethylaniline (commercially available).
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Ethyl-pyrrolidine precursors (e.g., 1-(2-chloroethyl)pyrrolidine).
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Challenges:
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Regioselective functionalization of the aniline ring.
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Steric hindrance from methyl groups during coupling reactions.
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Physicochemical Properties
Predicted Physical Characteristics
Property | Value/Description |
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Molecular Weight | 218.34 g/mol |
State at RT | Likely solid or viscous liquid |
Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO); limited water solubility due to hydrophobic groups |
Melting Point | Estimated 80–120°C (analog-based) |
Boiling Point | >250°C (decomposition probable) |
Chemical Behavior
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Basicity: The pyrrolidine nitrogen (pKₐ ~11) and aniline amino group (pKₐ ~4.6) confer pH-dependent solubility and reactivity .
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Electrophilic Substitution: Methyl groups direct incoming electrophiles to the 3- and 4-positions of the benzene ring.
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Oxidation Sensitivity: The aniline moiety may oxidize under harsh conditions, necessitating inert atmospheres during synthesis .
Analytical Characterization
Spectroscopic Data (Predicted)
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¹H NMR (CDCl₃):
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δ 6.5–7.0 ppm (aromatic protons).
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δ 2.5–3.0 ppm (pyrrolidine N-CH₂).
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δ 2.2–2.4 ppm (methyl groups).
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IR (cm⁻¹):
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~3400 (N-H stretch), ~1600 (C=C aromatic).
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Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using a C18 column and acetonitrile/water gradient .
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